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Compound of Interest

Compound Name: 1-Pentyn-3-ol

Cat. No.: B1209153

A Comparative Guide to 1-Pentyn-3-ol Spectral
Data Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectral data for 1-Pentyn-3-ol, cross-
referencing information from the National Institute of Standards and Technology (NIST)
database with other publicly available sources. Detailed experimental protocols, comparative
data tables, and workflow visualizations are presented to support researchers in analytical
chemistry, organic synthesis, and drug discovery.

Executive Summary

Accurate spectral analysis is fundamental to chemical identification and characterization. This
guide facilitates the verification of 1-Pentyn-3-ol's identity by comparing its mass spectrometry
(MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data from the authoritative
NIST database with other available datasets. The provided protocols and data tables serve as
a practical resource for laboratory work.

Comparison of Spectral Data

The following tables summarize the key spectral data for 1-Pentyn-3-ol, with a focus on cross-
referencing with the NIST database.
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Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, aiding in the determination of its molecular weight and elemental composition. The
NIST Mass Spectrometry Data Center provides reference spectra for 1-Pentyn-3-ol.[1][2]

Key Mass-to-Charge

Databasel/Source Molecular Weight ( g/mol ) Ratios (m/z) and Relative
Intensities
. 55 (100%), 83 (70%), 27
NIST Chemistry WebBook 84.1164[2][3]

(65%), 29 (60%), 39 (55%)[1]

55 (Top Peak), 83 (2nd

PubChem (NIST Source) 84.12[1] _ _
Highest), 27 (3rd Highest)[1]

ChemicalBook 84 (Molecular lon) Not explicitly detailed

Infrared (IR) Spectroscopy Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to vibrational transitions of its bonds. This technique is highly effective for
identifying functional groups. The NIST Chemistry WebBook contains a gas-phase IR spectrum
for 1-Pentyn-3-ol.[3]

Key IR Absorptions (cm~—*) and Functional
Database/Source .
Group Assignments

~3600-3400 (O-H stretch, alcohol), ~3300 (=C-
NIST Chemistry WebBook (Gas Phase) H stretch, alkyne), ~2100 (C=C stretch, alkyne),
~2900 (C-H stretch, alkane)[3]

Data available from Bruker Tensor 27 FT-IR

PubChem (FTIR) (Neat[1]
eal

ChemicalBook (R) Spectrum available, key peaks consistent with
emicalBoo
functional groups[4]

SpectraBase (FTIR) Transmission Infrared (IR) Spectrum available[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the structure of a molecule by
observing the magnetic properties of atomic nuclei. Both *H and 3C NMR are crucial for
structural elucidation.

*H NMR Chemical Shifts sC NMR Chemical Shift
£ emica ifts

Database/Source (ppm) and Coupling ( )
m
Constants (Hz) A
Data from Varian A-60 Data from Aldrich Chemical
PubChem (from SpectraBase) ) ]
available[1] Company available[1]
) 400 MHz in CDClIs spectrum )
ChemicalBook ) Spectrum available
available[6]
SpectraBase 10 NMR spectra available[5] Data available

Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented above.
Specific instrument parameters may need to be optimized.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: Prepare a dilute solution of 1-Pentyn-3-ol in a volatile organic solvent
(e.g., dichloromethane or methanol).

« Injection: Inject a small volume (typically 1 pL) of the sample into the GC inlet.

e Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) and a temperature
program that allows for the separation of 1-Pentyn-3-ol from any impurities.

e Mass Spectrometry: As the compound elutes from the GC column, it is introduced into the
mass spectrometer. Use electron ionization (El) at 70 eV. Acquire mass spectra over a range
of m/z 10-200.

» Data Analysis: Compare the acquired mass spectrum with the NIST library entry for 1-
Pentyn-3-ol.
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Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a neat spectrum, place a drop of liquid 1-Pentyn-3-ol between two
KBr or NaCl plates. For a solution spectrum, dissolve the sample in a suitable IR-transparent
solvent (e.g., CCla).

Background Spectrum: Acquire a background spectrum of the empty sample holder or the
solvent.

Sample Spectrum: Acquire the spectrum of the prepared sample.

Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and compare their positions and
intensities to reference spectra from the NIST database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of 1-Pentyn-3-ol in about 0.7 mL of a
deuterated solvent (e.g., CDCIs) in an NMR tube. Add a small amount of a reference
standard (e.g., tetramethylsilane, TMS).

IH NMR Acquisition: Place the NMR tube in the spectrometer and acquire the *H NMR
spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the *3C NMR spectrum. This typically requires a larger number
of scans than *H NMR due to the lower natural abundance of 13C.

Data Processing: Process the raw data by applying a Fourier transform, phasing, and
baseline correction.

Data Analysis: Integrate the *H NMR signals, determine chemical shifts relative to TMS, and
analyze splitting patterns to determine coupling constants. Compare the chemical shifts in
both *H and 13C spectra to literature values or predicted spectra.
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Visualizing the Workflow and Data Relationships

The following diagrams illustrate the process of cross-referencing spectral data and the logical
relationship between different spectroscopic techniques.

Data Acquisition Data Processing & Analysis

Acquire NMR Spectrum Process NMR Data
Acquire IR Spectrum Process IR Data
Acquire Mass Spectrum Process MS Data Compare Spectra Verify Compound Identity

Cross-Referencing

Verification

Other Databases (e.g., PubChem, SpectraBase)

NIST Database

Click to download full resolution via product page

Caption: Workflow for Cross-Referencing Spectral Data.
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Caption: Relationship Between Spectra and Structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cross-referencing 1-Pentyn-3-ol spectral data with NIST
database]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1209153#cross-referencing-1-pentyn-3-ol-spectral-
data-with-nist-database]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1209153#cross-referencing-1-pentyn-3-ol-spectral-data-with-nist-database
https://www.benchchem.com/product/b1209153#cross-referencing-1-pentyn-3-ol-spectral-data-with-nist-database
https://www.benchchem.com/product/b1209153#cross-referencing-1-pentyn-3-ol-spectral-data-with-nist-database
https://www.benchchem.com/product/b1209153#cross-referencing-1-pentyn-3-ol-spectral-data-with-nist-database
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1209153?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209153?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

